molecular formula C7H7BrOS B15067814 5-Bromo-2-ethylthiophene-3-carbaldehyde

5-Bromo-2-ethylthiophene-3-carbaldehyde

Cat. No.: B15067814
M. Wt: 219.10 g/mol
InChI Key: UYBNKQQOBUUKDC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-2-ethylthiophene-3-carbaldehyde typically involves the bromination of 2-ethylthiophene followed by formylation. One common method is the bromination of 2-ethylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 5-bromo-2-ethylthiophene is then subjected to a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group at the 3-position .

Chemical Reactions Analysis

5-Bromo-2-ethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylthiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The presence of the bromine atom and the aldehyde group can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

5-Bromo-2-ethylthiophene-3-carbaldehyde can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

5-bromo-2-ethylthiophene-3-carbaldehyde

InChI

InChI=1S/C7H7BrOS/c1-2-6-5(4-9)3-7(8)10-6/h3-4H,2H2,1H3

InChI Key

UYBNKQQOBUUKDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)Br)C=O

Origin of Product

United States

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